GeSe has emerged as a promising van der Waals semiconductor for photocatalytic applications, including water splitting [, ]. Despite previous claims of ambient stability, recent studies using surface-sensitive techniques have revealed the susceptibility of both bulk GeSe crystals and atomically thin flakes to oxidation [].
Germanium selenide is categorized under the group of chalcogenides, which are compounds formed with chalcogen elements (such as sulfur, selenium, and tellurium). It is primarily used in the fabrication of semiconductor devices due to its favorable electronic properties. The compound is often synthesized for research purposes and industrial applications, including photodetectors, infrared optics, and non-linear optical devices.
The synthesis of germanium selenide can be achieved through several methods:
Germanium selenide exhibits a layered structure characterized by van der Waals bonding between the layers. In its crystalline form, it typically adopts a hexagonal or orthorhombic crystal system. The molecular formula for germanium selenide is GeSe, where each germanium atom is tetrahedrally coordinated by selenium atoms.
Germanium selenide participates in various chemical reactions that can alter its properties:
The mechanism of action for germanium selenide primarily revolves around its semiconductor properties:
Germanium selenide possesses several notable physical and chemical properties:
Germanium selenide finds extensive applications across various fields:
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